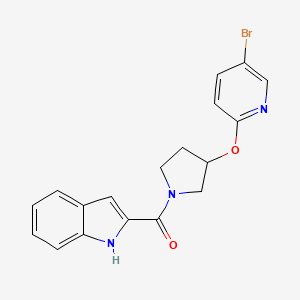

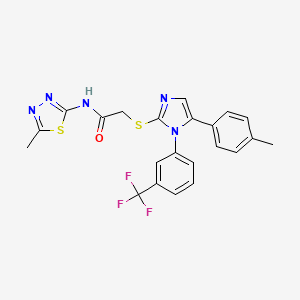

![molecular formula C20H23ClFN5O3 B2423860 7-(2-chloro-6-fluorobenzyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 847408-69-9](/img/structure/B2423860.png)

7-(2-chloro-6-fluorobenzyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the purine core, followed by various substitutions to add the different functional groups. One of the key steps might involve a reaction with 2-chloro-6-fluorobenzyl chloride , a reagent used in the synthesis of various organic compounds .Scientific Research Applications

Neurodegenerative Diseases

Compounds analogous to 7-(2-chloro-6-fluorobenzyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione have been designed as tricyclic xanthine derivatives with improved water solubility. These derivatives showed potent dual-target-directed antagonistic activity on A1/A2A adenosine receptors and inhibited monoamine oxidases (MAO). They hold promise for symptomatic and disease-modifying treatments of neurodegenerative diseases, showing advantages over single-target therapeutics (Brunschweiger et al., 2014).

Antimycobacterial Activity

A series of 6-(2-furyl)-9-(p-methoxybenzyl)purines, which are structurally related to the compound , demonstrated significant ability to inhibit the growth of Mycobacterium tuberculosis in vitro. These compounds showed that small, hydrophobic substituents in the purine 2-position enhance bioactivity, indicating their potential as antimycobacterial agents with low toxicity toward mammalian cells. The most active compound in this series had an MIC value of 0.20 microg/mL against M. tuberculosis, highlighting the importance of structural modification for antimycobacterial drug development (Braendvang & Gundersen, 2007).

Properties

IUPAC Name |

7-[(2-chloro-6-fluorophenyl)methyl]-8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClFN5O3/c1-11-7-26(8-12(2)30-11)10-16-23-18-17(19(28)24-20(29)25(18)3)27(16)9-13-14(21)5-4-6-15(13)22/h4-6,11-12H,7-10H2,1-3H3,(H,24,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTOWIKGLXDSPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC2=NC3=C(N2CC4=C(C=CC=C4Cl)F)C(=O)NC(=O)N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClFN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indole](/img/structure/B2423777.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide](/img/structure/B2423786.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-(propan-2-yloxy)benzamide](/img/structure/B2423787.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B2423788.png)

![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl hexanoate](/img/structure/B2423789.png)

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2423796.png)

![2-(benzylsulfanyl)-3-(2-methoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2423799.png)